

comparing MI-1063 efficacy to other menin-MLL inhibitors

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Compound of Interest

Compound Name: MI-1063

Cat. No.: B15621279

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An important clarification regarding the requested comparison: The compound "**MI-1063**" appears to be a misnomer for RPC-1063, also known as Ozanimod (Zeposia®). Extensive searches indicate that RPC-1063 is not a menin-MLL inhibitor. Instead, it is a sphingosine-1-phosphate (S1P) receptor agonist approved for the treatment of autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[1][2][3][4][5] Its mechanism of action involves modulating lymphocyte trafficking to reduce inflammation in autoimmune conditions.[1][4]

This guide will, therefore, focus on comparing the efficacy of established and clinical-stage menin-MLL inhibitors, a novel class of targeted therapies for acute leukemias characterized by KMT2A (formerly MLL) gene rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[6]

Introduction to Menin-MLL Inhibition

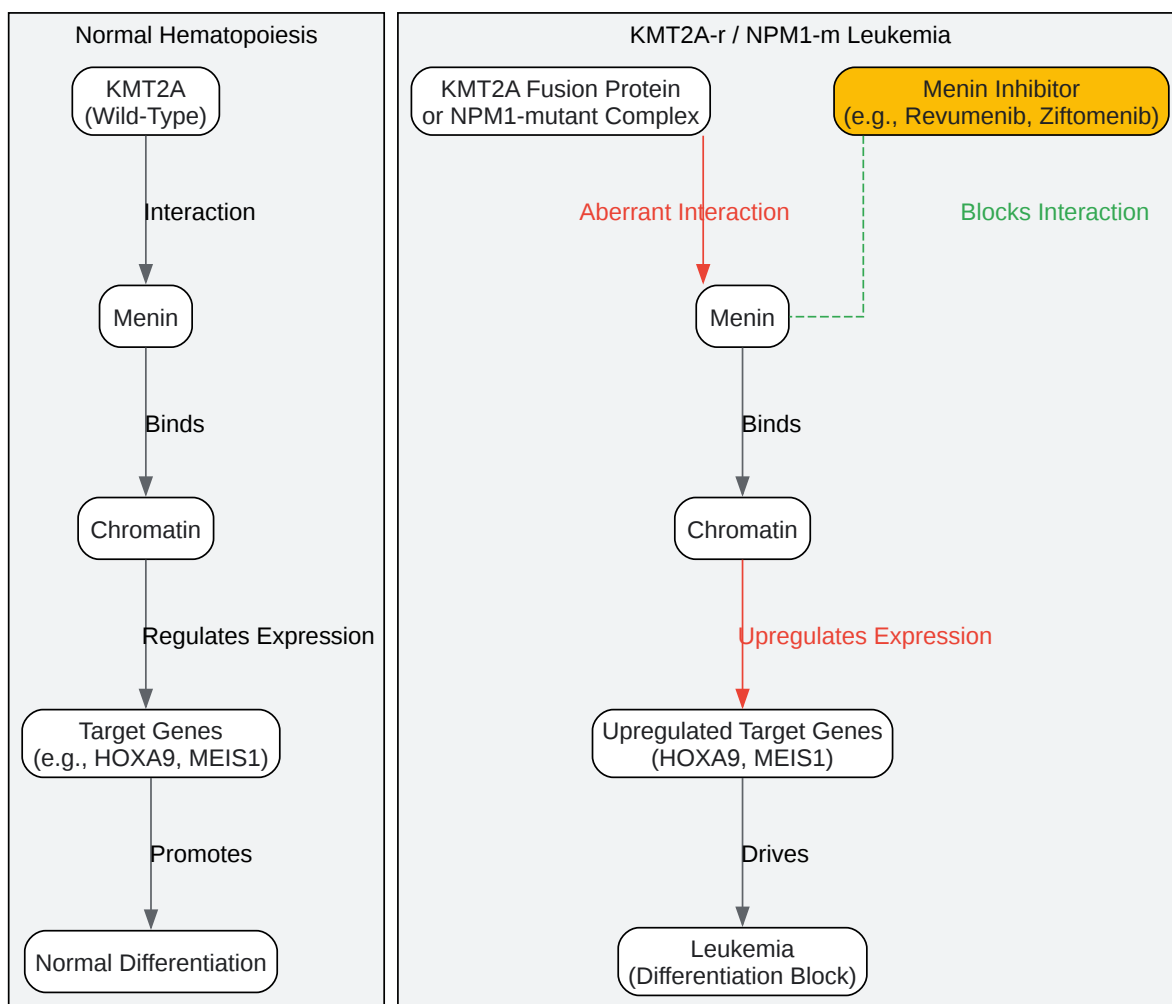
The interaction between the nuclear protein menin and the lysine methyltransferase 2A (KMT2A, or MLL1) is a critical driver for the development of specific subtypes of acute leukemia.[7] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is essential for the transcription of key oncogenes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[8]

Menin inhibitors are small molecules designed to disrupt this protein-protein interaction. By binding to a pocket on menin that KMT2A would normally occupy, these inhibitors effectively shut down the aberrant gene expression program, leading to the differentiation and apoptosis of leukemia cells.[7][8] This targeted approach has shown significant promise in preclinical

studies and early-phase clinical trials, offering a new therapeutic avenue for patients with historically poor outcomes.[\[6\]](#)[\[7\]](#)

Mechanism of Action: Disrupting the Leukemogenic Complex

The core mechanism for this class of drugs is the physical blockage of the menin-KMT2A/MLL1 interaction. This disruption leads to the downregulation of leukemogenic genes and promotes the maturation of cancer cells back into normal blood cells.



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Caption: The Menin-KMT2A/MLL signaling pathway in normal and leukemic cells.

Comparative Efficacy of Menin-MLL Inhibitors

The following tables summarize the available preclinical and clinical efficacy data for several prominent menin-MLL inhibitors.

Table 1: Preclinical In Vitro Efficacy

This table outlines the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of various menin inhibitors against common MLL-rearranged leukemia cell lines. Lower values indicate higher potency.

| Inhibitor | Cell Line | MLL Fusion | IC50 / GI50 (nM) | Reference |
|------------|-----------|------------|--------------------|-----------|
| MI-2 | MV-4-11 | MLL-AF4 | 446 | [8] |
| MI-3 | MV-4-11 | MLL-AF4 | 648 | [8] |
| MI-463 | MV-4-11 | MLL-AF4 | 15.3 | [8] |
| MI-503 | MV-4-11 | MLL-AF4 | 14.7 | [8] |
| MI-538 | MV-4-11 | MLL-AF4 | 21 | [8] |
| Revumenib | MOLM-13 | MLL-AF9 | Data not specified | |
| Ziftomenib | MOLM-13 | MLL-AF9 | Data not specified | |

Note: Specific IC50/GI50 values for Revumenib and Ziftomenib were not detailed in the provided search results, though their potent anti-leukemic activity in preclinical models is widely reported.[7]

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Acute Leukemia

This table presents key clinical trial results for menin inhibitors that have advanced to human studies, focusing on their efficacy in patients with KMT2A-rearranged or NPM1-mutant acute leukemias.

| Inhibitor | Trial Name | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh*) Rate | Reference |
|------------|-------------|--------------------|-----------------------------|-----------------------------------|----------------------|
| Revumenib | AUGMENT-101 | KMT2A-r | 55% | Data not specified | [9] |
| (Phase 1) | NPM1-m | 38% | Data not specified | [9] | |
| Ziftomenib | KOMET-001 | NPM1-m | 41% | 35% | [10] |
| (Phase 1b) | KMT2A-r | Data not specified | ~33% (composite) | [11] | |

*CRh: Complete remission with partial hematologic recovery.

Experimental Protocols and Methodologies

The evaluation of menin-MLL inhibitors relies on a series of established experimental procedures to determine their efficacy and mechanism of action.

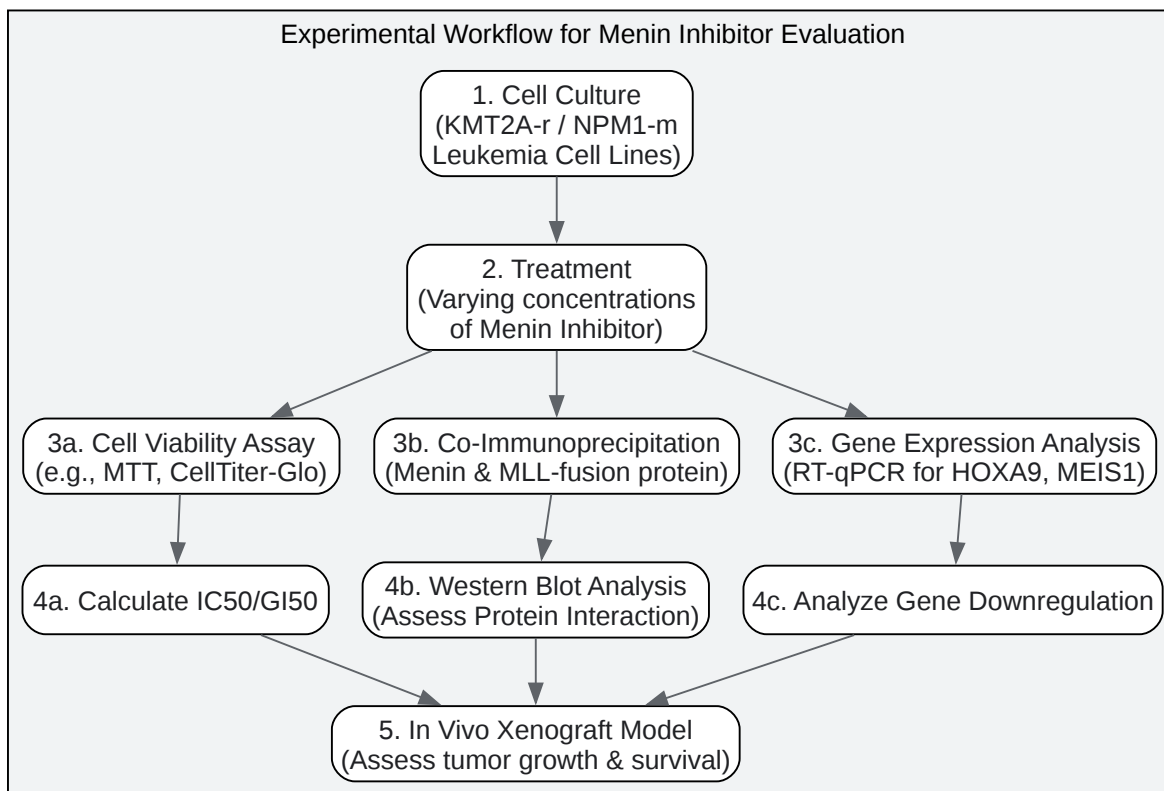
In Vitro Cell Proliferation Assays

- Objective: To determine the concentration of the inhibitor required to reduce the growth of leukemia cell lines by 50% (GI50).
- Methodology:
 - Leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of the menin inhibitor or a vehicle control (e.g., DMSO).
 - After a set incubation period (typically 3-7 days), cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

- The GI50 values are calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)

- Objective: To provide direct evidence that the inhibitor disrupts the physical interaction between menin and the MLL fusion protein within the cell.
- Methodology:
 - Leukemia cells are treated with the menin inhibitor or a control.
 - Cells are lysed to release proteins.
 - An antibody specific to menin is used to "pull down" menin from the lysate, along with any proteins bound to it.
 - The resulting protein complex is analyzed by Western blot using an antibody against the MLL fusion partner (e.g., AF9) to see if it was co-precipitated with menin.
 - A reduction in the MLL fusion protein signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.^[9]



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Caption: A generalized workflow for the preclinical evaluation of menin-MLL inhibitors.

Gene Expression Analysis

- Objective: To confirm that inhibition of the menin-MLL interaction leads to the downregulation of downstream target genes like HOXA9 and MEIS1.
- Methodology:
 - Leukemia cells are treated with the inhibitor for a specific duration.

- RNA is extracted from the cells.
- Reverse transcription quantitative PCR (RT-qPCR) is performed using primers specific for HOXA9, MEIS1, and a housekeeping gene for normalization.
- A significant decrease in the expression of HOXA9 and MEIS1 in treated cells compared to controls confirms the on-target effect of the inhibitor.[8]

In Vivo Xenograft Models

- Objective: To assess the anti-leukemic efficacy of the inhibitor in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., NSG mice) are injected intravenously with human MLL-rearranged leukemia cells (e.g., MV-4-11).
 - Once the leukemia is established, mice are treated with the menin inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
 - Disease progression is monitored through methods like bioluminescent imaging (if cells express luciferase) and assessment of animal health.
 - The primary endpoints are typically a reduction in leukemia burden and an increase in the overall survival of the treated mice compared to the control group.[9][12]

Conclusion

The development of menin-MLL inhibitors represents a significant advancement in targeted therapy for acute leukemias with KMT2A rearrangements and NPM1 mutations. Preclinical data for compounds like MI-463 and MI-503 show potent, low-nanomolar activity in disrupting the menin-MLL interaction and inhibiting leukemia cell growth.[8][9] This promise has translated into the clinical setting, where next-generation inhibitors such as revumenib and ziftomenib are demonstrating meaningful clinical responses in heavily pre-treated patient populations.[9][10]

While direct head-to-head efficacy comparisons are limited, the available data suggest that this class of drugs is highly active against its intended targets. Ongoing and future clinical trials will further clarify the comparative efficacy and safety profiles of these agents and determine their

optimal placement in treatment regimens, both as monotherapies and in combination with other anti-leukemic drugs.

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